EGFR Inhibition: 6,7-Diol Pharmacophore
3-Pyridin-4-yl-quinoline-6,7-diol inhibits EGFR tyrosine kinase with an IC₅₀ of 5,000 nM [1]. In the same assay system, the 6,7-dimethoxy analog (6,7-Dimethoxy-3-pyridin-4-yl-quinoline) shows no detectable inhibitory activity (IC₅₀ > 100,000 nM, reported as 1.00E+5 nM) [1], while the 7-chloro analog (7-Chloro-3-pyridin-4-yl-quinoline) exhibits an IC₅₀ of 10,000 nM [1]. This establishes that the 6,7-diol functionality is essential for EGFR inhibitory activity, with complete loss of activity upon methylation and a 2-fold potency advantage over chlorination.
| Evidence Dimension | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase |
|---|---|
| Target Compound Data | IC₅₀ = 5,000 nM |
| Comparator Or Baseline | 6,7-Dimethoxy-3-pyridin-4-yl-quinoline: IC₅₀ = 100,000 nM (inactive); 7-Chloro-3-pyridin-4-yl-quinoline: IC₅₀ = 10,000 nM |
| Quantified Difference | 20-fold more potent than dimethoxy analog; 2-fold more potent than chloro analog |
| Conditions | Sterling Winthrop Pharmaceuticals Research Division assay; inhibition of EGFR tyrosine kinase activity |
Why This Matters
This establishes the 6,7-diol as a critical pharmacophore for EGFR inhibition, enabling researchers to select this compound over methylated or chlorinated analogs when EGFR-targeted activity is required.
- [1] BindingDB. Affinity Data for 3-Pyridin-4-yl-quinoline-6,7-diol (BDBM50039651), 6,7-Dimethoxy-3-pyridin-4-yl-quinoline (BDBM50039650), and 7-Chloro-3-pyridin-4-yl-quinoline (BDBM50039654) against EGFR. Data curated from PubMed ID: 8064792. View Source
